molecular formula C5H6ClN3 B13552942 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole CAS No. 98751-44-1

7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole

Cat. No.: B13552942
CAS No.: 98751-44-1
M. Wt: 143.57 g/mol
InChI Key: DSCRUDQDNIFFOX-UHFFFAOYSA-N
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Description

7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]imidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The presence of a chlorine atom at the 7th position enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazolo[1,5-a]imidazole oxides.

    Reduction: Formation of dihydropyrazolo[1,5-a]imidazole derivatives.

    Substitution: Formation of various substituted pyrazolo[1,5-a]imidazole derivatives.

Scientific Research Applications

7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine atom enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring structure.

    Imidazo[1,2-a]pyridines: Another class of heterocycles with similar biological activities but different structural features.

    1H-pyrazolo[3,4-d]pyrimidines: Compounds with a similar pyrazole ring but fused with a pyrimidine ring.

Uniqueness

7-chloro-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the chlorine atom at the 7th position, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

98751-44-1

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

IUPAC Name

7-chloro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole

InChI

InChI=1S/C5H6ClN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2

InChI Key

DSCRUDQDNIFFOX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=C(C=N2)Cl)N1

Origin of Product

United States

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